molecular formula C24H25ClN2O3S2 B2524869 N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide CAS No. 921576-50-3

N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide

Cat. No.: B2524869
CAS No.: 921576-50-3
M. Wt: 489.05
InChI Key: DRGQRUATJMTSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H25ClN2O3S2 and its molecular weight is 489.05. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

Compounds structurally related to "N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide" have been synthesized and evaluated for their pharmacological properties. For instance, benzamide derivatives have been explored as selective serotonin 4 receptor agonists with potential implications in gastrointestinal motility, indicating a pathway for the development of novel prokinetic agents with reduced side effects (S. Sonda et al., 2004).

Antiviral Research

Piperidine-4-carboxamide derivatives have been studied for their CCR5 antagonist properties, showing highly potent anti-HIV-1 activity. This includes the modification of these compounds to enhance metabolic stability and inhibitory activity, illustrating the compound's relevance in developing treatments for HIV (S. Imamura et al., 2006).

Enzyme Inhibition

Related chemical entities have been investigated as carbonic anhydrase inhibitors. These studies underline the potential therapeutic applications of sulfonamide and acetazolamide derivatives in treating conditions like glaucoma, edema, and epilepsy (Hasan Turkmen et al., 2005).

Catalysis and Organic Synthesis

Research has also extended into the compound's use as a catalyst in organic reactions, particularly in the enantioselective synthesis of pharmaceuticals. This includes its role in hydrosilylation processes, offering a pathway for synthesizing enantiomerically pure substances, which is crucial for drug development (Zhouyu Wang et al., 2006).

Future Directions

The future directions in the field of piperidine derivatives involve the development of new synthesis methods, the discovery of new potential drugs containing the piperidine moiety, and the biological evaluation of these compounds .

Properties

IUPAC Name

N,N-dibenzyl-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S2/c25-22-13-14-23(31-22)32(29,30)27-15-7-12-21(18-27)24(28)26(16-19-8-3-1-4-9-19)17-20-10-5-2-6-11-20/h1-6,8-11,13-14,21H,7,12,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGQRUATJMTSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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